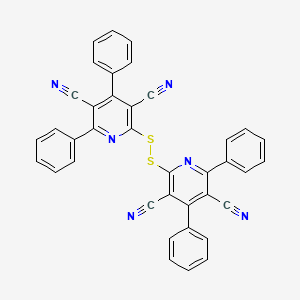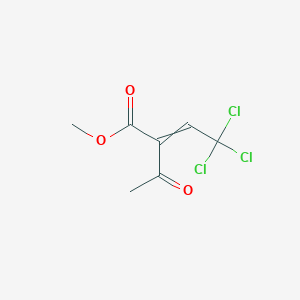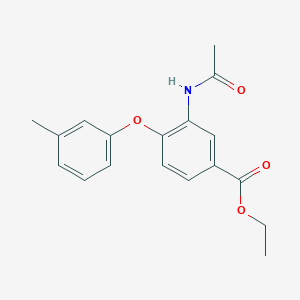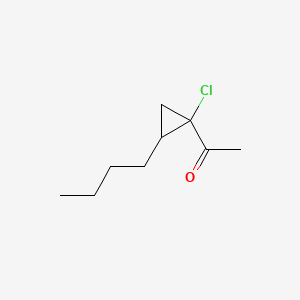![molecular formula C11H10O B14421710 Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one CAS No. 82772-14-3](/img/structure/B14421710.png)
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one: is an organic compound with a unique bicyclic structure This compound is characterized by its fused ring system, which includes both a seven-membered and a ten-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Introduction of various functional groups, leading to derivatives with different chemical properties.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of multiple double bonds and the strained bicyclic structure. These features enable it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another bicyclic compound with a similar structure but different double bond arrangement.
Methyl Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-11-carboxylate: A derivative with a carboxylate functional group.
Uniqueness: Bicyclo[441]undeca-1,3,7,9-tetraen-11-one is unique due to its specific arrangement of double bonds and the presence of a ketone functional group
Eigenschaften
CAS-Nummer |
82772-14-3 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
bicyclo[4.4.1]undeca-1(10),2,4,8-tetraen-11-one |
InChI |
InChI=1S/C11H10O/c12-11-9-5-1-2-6-10(11)8-4-3-7-9/h1-7,10H,8H2 |
InChI-Schlüssel |
GCFXHZWELPPCCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2C=CC=CC1C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)




![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)



![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)




